Antiproliferative Potency in MDA‑MB‑231 Triple‑Negative Breast Cancer Cells: Target Compound vs. Closest Congeners
The target compound corresponds to lead candidate **1.19** in the Schumacher et al. 2023 series. In the MDA‑MB‑231 triple‑negative breast cancer line, compound 1.19 exhibited an IC50 of **2.1 µM**, whereas the unsubstituted benzofuran‑piperazine parent (compound 1.1, lacking both the 6,7‑dimethoxy and 2‑methoxyphenyl motifs) showed an IC50 > 50 µM. The 6,7‑dimethoxy‑4‑(2‑pyridyl)piperazine analog (1.8) retained only partial activity (IC50 ≈ 18 µM) [1]. This > 20‑fold potency gain is directly attributable to the specific substitution pattern of the target compound.
| Evidence Dimension | Cell viability IC50 (MDA-MB-231) |
|---|---|
| Target Compound Data | 2.1 µM (compound 1.19) |
| Comparator Or Baseline | Compound 1.1 (unsubstituted benzofuran-piperazine): >50 µM; Compound 1.8 (6,7-dimethoxy-4-(2-pyridyl)piperazine): ≈18 µM |
| Quantified Difference | ≥ 23.8‑fold vs. 1.1; ~ 8.6‑fold vs. 1.8 |
| Conditions | MDA‑MB‑231 human triple-negative breast cancer cells, 72 h MTT assay, reported as mean IC50 (µM) |
Why This Matters
Procurement of the exact 2‑methoxyphenyl‑6,7‑dimethoxy configuration ensures a > 20‑fold potency window over the nearest unoptimized analog, which is critical for in‑vivo proof‑of‑concept studies where weak starting potency cannot be rescued by formulation.
- [1] Schumacher, T. J.; Sah, N.; Palle, K.; Rumbley, J.; Mereddy, V. R. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorg. Med. Chem. Lett. 2023, 93, 129425. (IC50 values extracted from Table 1 and Supplementary Data; compound 1.19 corresponds to the target structure.) View Source
